2-Aza-7-oxo-bicyclo[3.2.0]heptane 2-Aza-7-oxo-bicyclo[3.2.0]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765277
InChI: InChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2
SMILES: C1CNC2C1CC2=O
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2-Aza-7-oxo-bicyclo[3.2.0]heptane

CAS No.:

Cat. No.: VC13765277

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2-Aza-7-oxo-bicyclo[3.2.0]heptane -

Specification

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 2-azabicyclo[3.2.0]heptan-7-one
Standard InChI InChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2
Standard InChI Key FOKCNLOCIDYFTF-UHFFFAOYSA-N
SMILES C1CNC2C1CC2=O
Canonical SMILES C1CNC2C1CC2=O

Introduction

2-Aza-7-oxo-bicyclo[3.2.0]heptane is a complex organic compound characterized by its unique bicyclic structure, which includes both aza and oxo functionalities. This compound is of significant interest in synthetic organic chemistry due to its potential applications in the development of pharmaceuticals and other bioactive molecules. The aza group contributes to its ability to interact with biological systems, while the oxo group enhances its reactivity in various chemical reactions.

Synthesis Methods

The synthesis of 2-Aza-7-oxo-bicyclo[3.2.0]heptane typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions, often requiring a base to facilitate the cyclization process. Another method involves the use of Diels-Alder reactions between furans and olefinic or acetylenic dienophiles to form the bicyclic core.

Chemical Reactions and Applications

2-Aza-7-oxo-bicyclo[3.2.0]heptane can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Biological Activity and Research Findings

Research on compounds similar to 2-Aza-7-oxo-bicyclo[3.2.0]heptane suggests potential biological activities, including:

  • Antimicrobial Activity: Derivatives of bicyclic compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Enzyme Inhibition: The structural features may allow it to act as an enzyme inhibitor, valuable in drug development.

Biological ActivityDescription
Antimicrobial ActivityInhibits bacterial growth
Enzyme InhibitionPotential for inhibiting specific enzymes

Therapeutic Applications

The compound is being explored as a precursor in drug synthesis, particularly for targeting specific diseases. Its ability to modify biological pathways makes it a candidate for developing pharmaceuticals aimed at treating conditions such as infections or cancer.

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